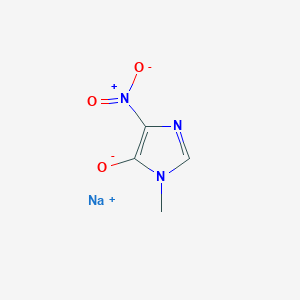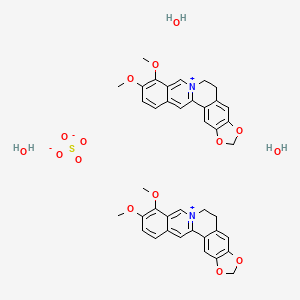
Decitabine-verwandte Verbindung A (Isomerengemisch)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decitabine Related Compound A (Mixture of Isomers) is a versatile chemical compound used in scientific research. It is a mixture of isomers, which means it contains molecules with the same chemical formula but different structural arrangements. This compound is particularly valuable for studying epigenetic modifications and potential therapeutic interventions.
Wissenschaftliche Forschungsanwendungen
Decitabine Related Compound A has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA methylation and demethylation, which are crucial for understanding gene expression and regulation.
Biology: The compound is used to investigate the role of epigenetic modifications in various biological processes, including cell differentiation and development.
Medicine: Decitabine Related Compound A is used in the development of therapeutic interventions for diseases such as cancer and myelodysplastic syndromes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products, where its unique properties are leveraged for various applications.
Wirkmechanismus
Target of Action
Decitabine Related Compound A, a mixture of isomers, is closely related to Decitabine . The primary target of Decitabine is DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can silence gene expression. By targeting DNMTs, Decitabine can induce DNA hypomethylation and corresponding alterations in gene expression .
Mode of Action
Decitabine, and by extension Decitabine Related Compound A, integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation Eventual conversion to a triphosphate is required for integration into cellular DNA and the downstream mechanism of action of decitabine .
Biochemical Pathways
The inhibition of DNMTs by Decitabine leads to global hypomethylation, which can alter gene expression . This can affect various biochemical pathways, leading to therapeutic benefits. For instance, it has been found that decitabine can disrupt mitosis in myeloid tumors via DNMT1-DNA adducts .
Pharmacokinetics
The pharmacokinetics of Decitabine Related Compound A is expected to be similar to that of Decitabine. For Decitabine, it is known that achieving stable pharmacokinetics can be challenging due to its rapid deamination by cytidine deaminase in vivo and spontaneous hydrolytic cleavage .
Result of Action
The result of Decitabine’s action, and likely that of Decitabine Related Compound A, is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the suppression of the growth of multiple types of cancer cells and the re-expression of tumor suppressor genes .
Action Environment
The action of Decitabine can be influenced by various environmental factors. For instance, the level of DNMT activity can affect the efficacy of Decitabine . Under low DNMT activity, only Decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to both compounds are dramatically increased .
Biochemische Analyse
Biochemical Properties
Decitabine Related Compound A (Mixture of Isomers) plays a significant role in biochemical reactions, particularly those involving DNA methylation. This compound interacts with DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. By inhibiting these enzymes, Decitabine Related Compound A (Mixture of Isomers) induces DNA hypomethylation, leading to changes in gene expression. This interaction is crucial for its potential therapeutic effects, as it can reactivate silenced tumor suppressor genes and other critical genes involved in cellular regulation .
Cellular Effects
Decitabine Related Compound A (Mixture of Isomers) exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce cell cycle arrest and apoptosis by reactivating silenced tumor suppressor genes and inhibiting the proliferation of malignant cells . Additionally, Decitabine Related Compound A (Mixture of Isomers) can affect normal cells by modulating their gene expression and metabolic activities, which may have implications for its therapeutic use and potential side effects .
Molecular Mechanism
The molecular mechanism of Decitabine Related Compound A (Mixture of Isomers) involves its incorporation into DNA, where it acts as a substrate for DNA methyltransferases. Once incorporated, it inhibits these enzymes, leading to DNA hypomethylation and subsequent changes in gene expression . This compound can also induce DNA damage and activate DNA repair pathways, contributing to its cytotoxic effects on cancer cells . The inhibition of DNA methyltransferases and the resulting hypomethylation are key aspects of its mechanism of action, making it a potent agent for epigenetic therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decitabine Related Compound A (Mixture of Isomers) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Decitabine Related Compound A (Mixture of Isomers) can maintain its activity over extended periods, but its stability may be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained DNA hypomethylation and continued inhibition of cell proliferation, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Decitabine Related Compound A (Mixture of Isomers) vary with different dosages in animal models. At lower doses, this compound can induce DNA hypomethylation and reactivate silenced genes without causing significant toxicity . At higher doses, it may lead to adverse effects such as myelosuppression, gastrointestinal toxicity, and other systemic toxicities . Understanding the dosage-dependent effects of Decitabine Related Compound A (Mixture of Isomers) is essential for optimizing its therapeutic use and minimizing potential side effects .
Metabolic Pathways
Decitabine Related Compound A (Mixture of Isomers) is involved in several metabolic pathways, including those related to its activation and degradation. This compound is metabolized by enzymes such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its activation and inactivation . The metabolic pathways of Decitabine Related Compound A (Mixture of Isomers) can influence its therapeutic efficacy and toxicity, as well as its interactions with other drugs and biomolecules .
Transport and Distribution
The transport and distribution of Decitabine Related Compound A (Mixture of Isomers) within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by nucleoside transporters and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of Decitabine Related Compound A (Mixture of Isomers) in specific tissues and cells are important factors that determine its therapeutic potential and safety profile .
Subcellular Localization
Decitabine Related Compound A (Mixture of Isomers) exhibits specific subcellular localization, which can influence its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and DNA methyltransferases . The subcellular localization of Decitabine Related Compound A (Mixture of Isomers) is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decitabine Related Compound A involves several steps, including the preparation of decitabine itself. . The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Decitabine Related Compound A often involves the use of lyophilization (freeze-drying) to maintain the stability of the compound. This process helps to reduce impurities and ensure a consistent product. The bulk solution containing Decitabine is prepared and then lyophilized in vials to produce a stable, injectable form .
Analyse Chemischer Reaktionen
Types of Reactions
Decitabine Related Compound A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated forms of the compound.
Eigenschaften
CAS-Nummer |
1019659-87-0 |
|---|---|
Molekularformel |
C21H18Cl2O7 |
Molekulargewicht |
453.28 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)

![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)






![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)
![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)

